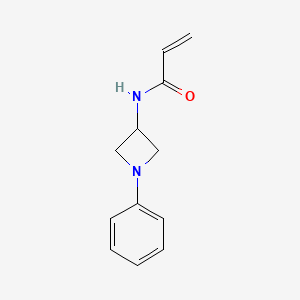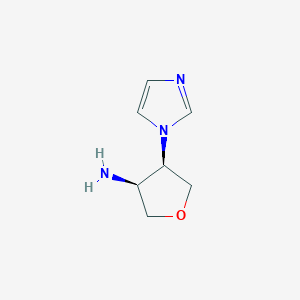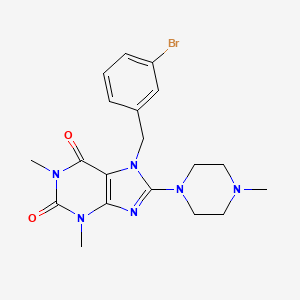
N-(1-Phenylazetidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylazetidin-3-yl)prop-2-enamide, also known as ACP-105, is a synthetic non-steroidal androgen receptor modulator (SARM). It has been extensively studied for its potential applications in the fields of medicine and sports science.
Aplicaciones Científicas De Investigación
N-(1-Phenylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. It has also been investigated for its potential use as a performance-enhancing drug in sports science. N-(1-Phenylazetidin-3-yl)prop-2-enamide has shown promising results in increasing muscle mass, bone density, and strength in animal models.
Mecanismo De Acción
N-(1-Phenylazetidin-3-yl)prop-2-enamide selectively binds to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. It also has a strong affinity for bone tissue, leading to an increase in bone density. Unlike traditional anabolic steroids, N-(1-Phenylazetidin-3-yl)prop-2-enamide does not have an impact on the prostate gland or other androgen-sensitive tissues.
Biochemical and Physiological Effects:
N-(1-Phenylazetidin-3-yl)prop-2-enamide has been shown to increase muscle mass, bone density, and strength in animal models. It has also been found to improve physical performance and endurance. N-(1-Phenylazetidin-3-yl)prop-2-enamide has a low potential for causing adverse effects on the liver, kidney, and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Phenylazetidin-3-yl)prop-2-enamide has several advantages over traditional anabolic steroids in lab experiments. It has a low potential for causing adverse effects on the liver, kidney, and cardiovascular system. It also has a strong affinity for bone tissue, making it a potential treatment for osteoporosis. However, N-(1-Phenylazetidin-3-yl)prop-2-enamide is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of N-(1-Phenylazetidin-3-yl)prop-2-enamide. It has the potential to be used as a treatment for muscle wasting, osteoporosis, and hypogonadism. It also has potential applications in sports science as a performance-enhancing drug. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to investigate the long-term effects of N-(1-Phenylazetidin-3-yl)prop-2-enamide on the body.
Métodos De Síntesis
The synthesis of N-(1-Phenylazetidin-3-yl)prop-2-enamide involves the reaction of 3-phenylazetidine-2,4-dione with 2-propen-1-amine in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques to obtain a white crystalline powder with a purity of over 99%.
Propiedades
IUPAC Name |
N-(1-phenylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-10-8-14(9-10)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCBPPQQLNWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)


![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)

![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)



![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)
